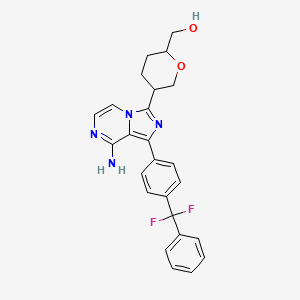
Btk-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Btk-IN-10: est un inhibiteur puissant de la tyrosine kinase de Bruton, une tyrosine kinase non réceptrice qui joue un rôle crucial dans le développement et le fonctionnement des cellules B. La tyrosine kinase de Bruton est impliquée dans les voies de signalisation qui régulent la prolifération, la différenciation et la survie des cellules B. This compound a montré un potentiel significatif dans le traitement de diverses malignités des cellules B et maladies auto-immunes en raison de sa capacité à inhiber efficacement l'activité de la tyrosine kinase de Bruton .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Btk-IN-10 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure principale, l'introduction de groupes fonctionnels et la purification finale. La voie de synthèse implique généralement :
Formation de la structure principale : Cette étape implique la construction de l'échafaudage principal de this compound par une série de réactions de condensation et de cyclisation.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure principale par des réactions de substitution, ce qui améliore la puissance et la sélectivité du composé.
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements plus élevés et une rentabilité accrue. Les considérations clés comprennent :
Extensibilité : S'assurer que la voie de synthèse peut être mise à l'échelle sans perte de rendement ou de pureté significative.
Sécurité : Mettre en œuvre des mesures de sécurité pour manipuler des réactifs et des conditions potentiellement dangereux.
Impact environnemental : Minimiser les déchets et utiliser des solvants et des réactifs respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions : Btk-IN-10 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution sont couramment utilisées pour introduire ou modifier des groupes fonctionnels sur la structure principale.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle et les halogénures d'aryle sont utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique et leurs applications thérapeutiques potentielles .
Applications De Recherche Scientifique
Btk-IN-10 a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le rôle de la tyrosine kinase de Bruton dans diverses réactions et voies chimiques.
Biologie : Aide à comprendre les voies de signalisation impliquant la tyrosine kinase de Bruton dans les cellules B et d'autres cellules immunitaires.
Médecine : Enquête sur son potentiel dans le traitement des malignités des cellules B, des maladies auto-immunes et des affections inflammatoires. Il a montré des promesses dans les études précliniques et cliniques pour des affections telles que la leucémie lymphocytaire chronique, le lymphome à cellules du manteau et la polyarthrite rhumatoïde.
Mécanisme d'action
This compound exerce ses effets en se liant au site actif de la tyrosine kinase de Bruton, inhibant ainsi son activité de kinase. Cette inhibition empêche la phosphorylation des molécules de signalisation en aval, conduisant à la suppression des voies de signalisation du récepteur des cellules B. Les principales cibles moléculaires et les voies impliquées comprennent :
Tyrosine kinase de Bruton : La cible principale de this compound, dont l'activité est inhibée par le composé.
Phospholipase C Gamma : Une molécule de signalisation en aval dont l'activation est bloquée par l'inhibition de la tyrosine kinase de Bruton.
Voies du facteur nucléaire kappa B et de la kinase activée par les mitogènes : Ces voies sont en aval de la tyrosine kinase de Bruton et sont impliquées dans l'activation et la prolifération des cellules B.
Mécanisme D'action
Btk-IN-10 exerts its effects by binding to the active site of Bruton tyrosine kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of B cell receptor signaling pathways. The key molecular targets and pathways involved include:
Bruton Tyrosine Kinase: The primary target of this compound, whose activity is inhibited by the compound.
Phospholipase C Gamma: A downstream signaling molecule whose activation is blocked by the inhibition of Bruton tyrosine kinase.
Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase Pathways: These pathways are downstream of Bruton tyrosine kinase and are involved in B cell activation and proliferation.
Comparaison Avec Des Composés Similaires
Btk-IN-10 est comparé à d'autres inhibiteurs de la tyrosine kinase de Bruton tels que l'ibrutinib, le zanubrutinib, l'orelabrutinib et l'acalabrutinib. La singularité de this compound réside dans sa :
Puissance : this compound a montré une puissance plus élevée dans l'inhibition des formes sauvage et mutée de la tyrosine kinase de Bruton.
Sélectivité : Il présente une plus grande sélectivité pour la tyrosine kinase de Bruton par rapport aux autres kinases, réduisant les effets hors cible.
Profil pharmacocinétique : this compound a un profil pharmacocinétique acceptable, ce qui le rend adapté à un développement ultérieur en tant qu'agent thérapeutique.
Composés similaires :
Ibrutinib : Un inhibiteur de la tyrosine kinase de Bruton de première génération utilisé dans le traitement des malignités des cellules B.
Zanubrutinib : Un inhibiteur de deuxième génération avec un profil de sélectivité et de sécurité amélioré.
Orelabrutinib : Connu pour sa forte sélectivité et ses effets hors cible réduits.
Acalabrutinib : Un autre inhibiteur de deuxième génération avec un profil de sécurité et d'efficacité favorable.
Propriétés
Formule moléculaire |
C25H24F2N4O2 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
[5-[8-amino-1-[4-[difluoro(phenyl)methyl]phenyl]imidazo[1,5-a]pyrazin-3-yl]oxan-2-yl]methanol |
InChI |
InChI=1S/C25H24F2N4O2/c26-25(27,18-4-2-1-3-5-18)19-9-6-16(7-10-19)21-22-23(28)29-12-13-31(22)24(30-21)17-8-11-20(14-32)33-15-17/h1-7,9-10,12-13,17,20,32H,8,11,14-15H2,(H2,28,29) |
Clé InChI |
UCLDWTQILKQOHM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(C5=CC=CC=C5)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


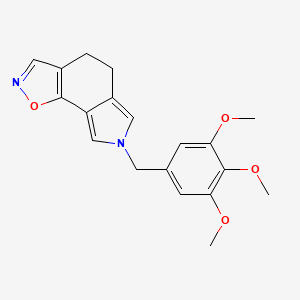
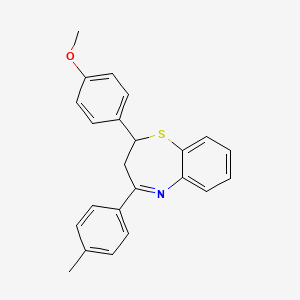
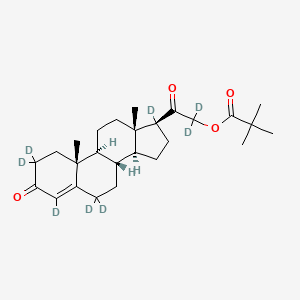
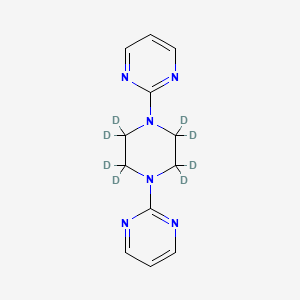
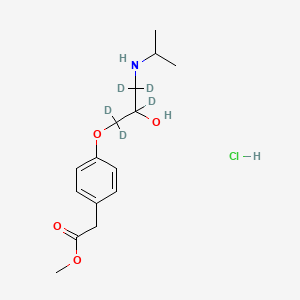
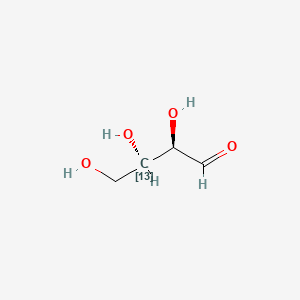
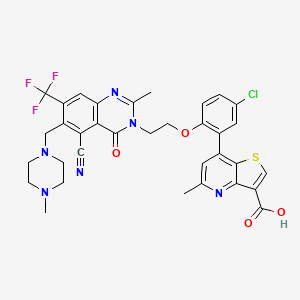
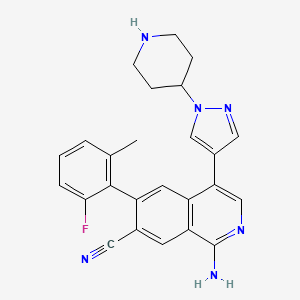
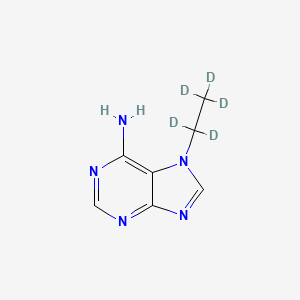
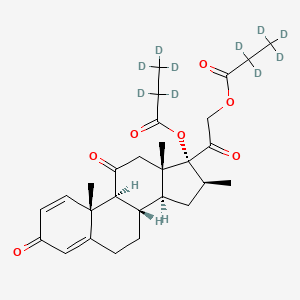
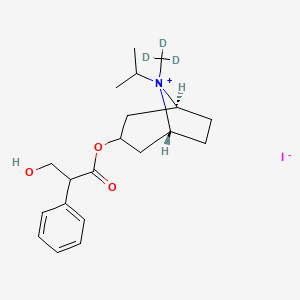
![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)
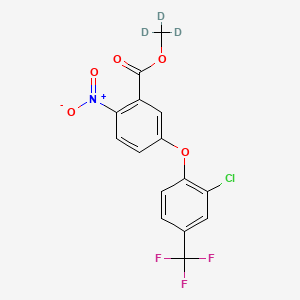
![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)
